molecular formula C14H16N4O3S B3011072 Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate CAS No. 2380189-39-7

Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate

Cat. No. B3011072
M. Wt: 320.37
InChI Key: LNXNAHMUAUHQAG-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate” is a complex organic molecule. It contains a pyrimidine ring, which is a key structural fragment of many biologically active compounds . The pyrimidine ring in this compound is substituted with various functional groups, including an ethyl acetate group and a thiazole ring .

Scientific Research Applications

Synthesis and Transformation

Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate and its derivatives are primarily involved in complex chemical synthesis processes. For instance, the transformation of dimethyl acetone-1,3-dicarboxylate into various thiazole-5-carboxylates has been documented. This process involves multiple steps and reagents, showcasing the compound's role in creating new chemical structures (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).

Enzyme Inhibition Studies

In the field of medicinal chemistry, derivatives of Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate have been synthesized and tested for their enzyme inhibition properties. Specifically, these compounds have demonstrated notable inhibitory activities against α-glucosidase and β-glucosidase enzymes, indicating potential therapeutic applications (Babar et al., 2017).

Antimicrobial and Antifungal Activities

Some derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown effectiveness against various bacterial and fungal isolates, indicating their potential use in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Molecular Docking and Pharmacological Activities

Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate derivatives have also been subjected to molecular docking studies to understand their bonding modes with enzyme active sites. These studies help in predicting the pharmacological activities of these compounds, leading to potential therapeutic applications (Attimarad, Khedr, & Aldhubiab, 2017).

properties

IUPAC Name

ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-4-21-11(19)5-10-6-22-14(17-10)18-13(20)12-8(2)9(3)15-7-16-12/h6-7H,4-5H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXNAHMUAUHQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC=NC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(5,6-dimethylpyrimidine-4-amido)-1,3-thiazol-4-yl]acetate

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